4-Methyl-2-(piperidin-4-yl)hexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-ylhexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h10-12,14H,3-9,13H2,1-2H3 |
InChI Key |
RRRJIYJXHPPGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CN)C1CCNCC1 |
Origin of Product |
United States |
Chemical Synthesis and Methodologies for 4 Methyl 2 Piperidin 4 Yl Hexan 1 Amine
Retrosynthetic Analysis of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine
A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-N and C-C bonds adjacent to the piperidine (B6355638) ring and the hexan-1-amine backbone. This approach breaks the target molecule down into simpler, more readily available precursors. Key disconnections point towards a piperidine derivative and a functionalized hexane (B92381) chain as the primary building blocks. The analysis often involves considering functional group interconversions to facilitate the forward synthesis. amazonaws.com For instance, the amine group can be traced back to a nitrile or a nitro group, which are common precursors in amine synthesis.
Alkylation Strategies for Piperidine and Hexan-1-amine Derivatives
Alkylation is a fundamental process in the synthesis of piperidine derivatives. google.com One common strategy involves the N-alkylation of a piperidine ring with a suitable alkyl halide. researchgate.net For the synthesis of this compound, this could involve reacting a piperidine derivative with a halo-substituted 4-methylhexan-1-amine (B13538116) precursor. The reaction conditions, such as the choice of base and solvent, are crucial for achieving high yields and minimizing side reactions. researchgate.net For instance, bases like potassium carbonate in a solvent such as DMF are often employed. researchgate.net
Another approach is the alkylation of an amine with a piperidine-containing electrophile. This might involve the reaction of a 4-methylhexan-1-amine derivative with a piperidine species bearing a leaving group at the 4-position. The efficiency of these alkylation reactions can be influenced by steric hindrance and the nature of the leaving group.
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
| Piperidine | 4-methyl-1-halohexane | K2CO3 / DMF | 1-(4-methylhexyl)piperidine |
| 4-halopiperidine | 4-methylhexan-1-amine | Et3N / CH2Cl2 | N-(piperidin-4-yl)-4-methylhexan-1-amine |
Reductive Amination Approaches for Amine Functionalization
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy in the synthesis of complex amines. jocpr.comorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. jocpr.comorganic-chemistry.org
In the context of this compound synthesis, a plausible route involves the reductive amination of a 4-methylhexanal derivative with a 4-aminopiperidine (B84694) precursor. nih.gov Alternatively, a piperidin-4-one could be reacted with a 4-methylhexan-1-amine derivative. nih.gov The choice of reactants and conditions can be optimized to control selectivity and yield. jocpr.com Biocatalytic reductive amination using enzymes like imine reductases (IREDs) is also emerging as a green and highly selective alternative. researchgate.netrsc.org
| Carbonyl Compound | Amine | Reducing Agent | Product |
| 4-Methylhexanal | 4-Aminopiperidine | NaBH4 | 4-Methyl-N-(piperidin-4-yl)hexan-1-amine |
| Piperidin-4-one | 4-Methylhexan-1-amine | H2, Pd/C | N-(4-methylhexyl)piperidin-4-amine |
Stereoselective Synthesis of this compound Enantiomers
The presence of stereocenters in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms.
Chiral Auxiliary and Asymmetric Catalysis
Chiral auxiliaries can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming reaction. sigmaaldrich.com For instance, a chiral auxiliary attached to the piperidine or the hexane fragment can induce diastereoselectivity during a C-C or C-N bond formation step. After the desired stereocenter is established, the auxiliary is removed. sigmaaldrich.com
Asymmetric catalysis, employing chiral metal catalysts or organocatalysts, offers an efficient route to enantiomerically enriched products. nih.gov For example, an asymmetric reductive amination could be achieved using a chiral catalyst, which would facilitate the enantioselective reduction of the imine intermediate. researchgate.net Copper-catalyzed asymmetric cyclization reactions have also been shown to be effective in producing chiral piperidine derivatives. nih.gov
| Method | Description | Example Application |
| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com | Use of an Evans oxazolidinone auxiliary on a carboxylic acid precursor to the hexane chain to direct an asymmetric alkylation. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov | Asymmetric hydrogenation of a prochiral enamine precursor using a chiral rhodium or ruthenium catalyst. |
Enantiomeric Separation Techniques (e.g., Chiral HPLC)
When a stereoselective synthesis is not employed, the resulting racemic mixture of enantiomers can be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. researchgate.net Other techniques for resolving racemates include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. google.com
Process Optimization and Scalable Synthetic Approaches for this compound Precursors
For the large-scale synthesis of this compound, process optimization and the development of scalable routes for its precursors are essential. researchgate.net This involves selecting cost-effective and readily available starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions to maximize yield and purity while ensuring safety and environmental sustainability. researchgate.net
For instance, a scalable synthesis of a key piperidine intermediate might involve an efficient reductive amination of 1-benzylpiperidin-4-one, followed by further functionalization. researchgate.net The use of flow chemistry can also offer advantages for scalability, providing better control over reaction parameters and improving safety. The optimization process often involves a Design of Experiments (DoE) approach to systematically investigate the effects of various parameters, such as temperature, pressure, catalyst loading, and reactant concentrations, on the reaction outcome.
Synthesis of Structurally Related Analogues and Derivatives of this compound
The generation of analogs of this compound involves multi-step synthetic sequences that allow for modifications at specific positions of the molecule. The core structure is typically assembled through key intermediates, such as substituted piperidin-4-ones, which can then be elaborated to introduce the desired functionalities.
Modifications on the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a prime site for synthetic modification, enabling the introduction of a wide array of substituents. These modifications are typically achieved through standard N-alkylation, N-arylation, or N-acylation reactions.
Reductive amination is a common method for introducing alkyl groups onto the piperidine nitrogen. This can be accomplished by reacting the parent piperidine with an appropriate aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or hydrogen with a palladium catalyst. For instance, N-benzylation can be achieved using benzyl (B1604629) bromide in the presence of a base.
N-arylation can be accomplished using Buchwald-Hartwig amination conditions, which involve the palladium-catalyzed coupling of the piperidine with an aryl halide or triflate. This method allows for the introduction of a variety of substituted and unsubstituted aryl groups.
N-acylation is readily performed by treating the piperidine with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding amide. These reactions provide access to a diverse range of derivatives with varying electronic and steric properties at the nitrogen atom.
| Modification Type | Reagents and Conditions | Resulting Substituent |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Alkyl group |
| N-Benzylation | Benzyl bromide, base | Benzyl group |
| N-Arylation | Aryl halide, Pd catalyst, base | Aryl group |
| N-Acylation | Acyl chloride, base | Acyl group |
Variations in the Hexane Chain and Substituents
The length of the alkyl chain can be varied by employing different organometallic reagents in addition reactions to a piperidine-4-carboxaldehyde. For example, Grignard reagents or organolithium compounds with varying chain lengths can be used to construct the desired carbon skeleton. Subsequent functional group transformations, such as oxidation, reduction, and amination, can then be used to install the terminal amino group.
Substituents on the hexane chain can be introduced by using appropriately substituted starting materials or through stereoselective reactions. For instance, the methyl group at the 4-position can be replaced with other alkyl groups by starting with a different branched aldehyde or ketone in the initial steps of the synthesis. The introduction of other functional groups, such as hydroxyl or fluoro groups, can be achieved through reactions like stereoselective reduction of a ketone or by using fluorinated building blocks.
| Variation | Synthetic Approach | Example Starting Materials |
| Chain Length | Grignard/Organolithium addition to piperidine-4-carboxaldehyde | Ethylmagnesium bromide, Propylmagnesium bromide |
| Alkyl Substituents | Use of substituted aldehydes/ketones in the initial synthesis | 3-Methylbutanal, 5-Methylhexan-2-one |
| Functional Groups | Stereoselective reduction or use of functionalized building blocks | Piperidine-4-ylacetone, Ethyl 4-(piperidin-4-yl)butanoate |
Introduction of Diverse Amino Moieties
The primary amino group of this compound can be modified to introduce a range of different nitrogen-containing functionalities. These modifications can alter the basicity, polarity, and hydrogen-bonding capabilities of this part of the molecule.
One common approach is the conversion of the primary amine into secondary or tertiary amines through reductive amination with aldehydes or ketones. This allows for the introduction of one or two alkyl or arylalkyl substituents. The primary amine can also be acylated to form amides, sulfonated to form sulfonamides, or converted into ureas and carbamates by reaction with isocyanates or chloroformates, respectively.
Furthermore, the primary amine can be transformed into other nitrogen-containing functional groups. For example, it can be converted into an azide, which can then participate in cycloaddition reactions to form triazoles. It can also be used as a nucleophile in substitution reactions to form more complex amines.
| Amino Moiety | Reagents and Conditions | Resulting Functional Group |
| Secondary Amine | Aldehyde/Ketone, NaBH3CN | N-Alkyl/Arylalkyl amine |
| Amide | Acyl chloride, base | N-Acyl |
| Sulfonamide | Sulfonyl chloride, base | N-Sulfonyl |
| Urea | Isocyanate | N-Carbamoyl |
| Carbamate | Chloroformate, base | N-Carbamoyl |
Advanced Analytical and Spectroscopic Characterization of 4 Methyl 2 Piperidin 4 Yl Hexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques
One-dimensional NMR techniques, such as ¹H and ¹³C NMR, would be employed to identify the different types of protons and carbons in the 4-Methyl-2-(piperidin-4-yl)hexan-1-amine molecule. The chemical shifts (δ) would indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR would reveal the connectivity of adjacent protons.
Hypothetical ¹H NMR Data
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (methyl on hexyl) | 0.85 | d | 6.5 |
| CH₂ (hexyl) | 1.10-1.30 | m | - |
| CH (hexyl) | 1.40 | m | - |
| CH (piperidinyl) | 1.50 | m | - |
| CH₂ (piperidinyl) | 1.60-1.80 | m | - |
| CH (linking C) | 2.40 | m | - |
| CH₂ (NH₂) | 2.60 | t | 7.0 |
| CH₂ (piperidinyl, axial) | 2.80 | t | 12.0 |
| CH₂ (piperidinyl, equatorial) | 3.20 | d | 12.0 |
| NH₂ | 1.5 (variable) | br s | - |
Hypothetical ¹³C NMR Data
| Carbon Assignment | Hypothetical Chemical Shift (ppm) |
|---|---|
| CH₃ (methyl on hexyl) | 22.5 |
| CH₂ (hexyl) | 29.0 |
| CH (hexyl) | 35.0 |
| CH₂ (hexyl) | 38.0 |
| CH (piperidinyl) | 40.0 |
| CH₂ (NH₂) | 45.0 |
| CH₂ (piperidinyl) | 46.0 |
Two-Dimensional NMR for Connectivity Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. optica.org These techniques reveal correlations between protons that are coupled to each other (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), thereby providing a complete picture of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be utilized to determine the exact mass of the protonated molecule [M+H]⁺ with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of this compound as C₁₂H₂₆N₂.
Hypothetical HRMS Data
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
|---|
Tandem Mass Spectrometry (MS/MS) for Investigational Metabolite Profiling (pre-clinical)
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, characteristic fragmentation pathways can be established. This information is invaluable for structural elucidation and for identifying potential metabolites in pre-clinical studies, as metabolites often retain a core part of the parent drug's structure. nih.govscielo.br The fragmentation of piperidine (B6355638) alkaloids often involves the loss of side chains and ring cleavages. nih.govscielo.brresearchgate.netresearchgate.net
Hypothetical MS/MS Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Hypothetical Fragment Ions (m/z) | Possible Neutral Loss |
|---|---|---|
| 199.2 | 182.2 | NH₃ |
| 199.2 | 114.1 | C₆H₁₃ |
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for the separation and purification of the target compound and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of piperidine derivatives. nih.govnih.govgoogle.com The choice of the stationary phase (e.g., C18) and the mobile phase composition would be optimized to achieve good separation and peak shape. nih.govresearchgate.net The purity of the compound would be determined by calculating the peak area percentage of the main component.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer |
| Retention Time | Not Available |
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The analysis involves vaporizing the compound and separating it from any impurities based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. ccsknowledge.com
For a primary amine like the target compound, specific columns designed for amine analysis, such as those with a base-deactivated stationary phase (e.g., a derivative of polyethylene (B3416737) glycol or a specialized low-bleed phenyl-methylpolysiloxane), would be employed. bre.comnih.gov This is crucial to prevent peak tailing and sample adsorption, which are common issues with amines due to their basicity and polarity. bre.com A Flame Ionization Detector (FID) is typically used for quantitative analysis due to its high sensitivity to organic compounds.
The purity assessment would involve dissolving a sample in a suitable solvent and injecting it into the GC system. The resulting chromatogram would ideally show a single major peak corresponding to this compound. The percentage purity is calculated by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks would indicate impurities, such as starting materials, by-products from synthesis, or degradation products. While specific retention time data is not available for this compound, a typical analysis would yield the results in a data table format.
Table 1: Hypothetical GC Purity Analysis Data (Note: This table is illustrative of expected data; no experimental values have been published for this compound.)
| Compound Analyzed | Column Type | Oven Program | Retention Time (min) | Peak Area (%) | Purity (%) |
|---|---|---|---|---|---|
| This compound | Base-Deactivated Phenyl Methyl Siloxane | 80°C (1 min), ramp to 290°C | Not Available | Not Available | >99% (Typical Target) |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds, including non-volatile or thermally labile substances. For this compound, a reversed-phase HPLC method would likely be developed. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol (B129727) with additives like trifluoroacetic acid to improve peak shape for basic analytes. nih.gov
Detection could be achieved using a UV detector if the molecule possessed a chromophore, though simple amines lack strong UV absorbance. More universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) would be highly effective for quantification and identification. The purity is determined, similar to GC, by the relative peak area in the chromatogram.
Chiral HPLC for Resolution of Stereoisomers
The structure of this compound contains multiple chiral centers, meaning it can exist as several different stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have distinct pharmacological properties, their separation and quantification are critical.
Chiral HPLC is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including amines. researchgate.net The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The separation of the stereoisomers would be optimized by adjusting the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).
Table 2: Illustrative Chiral HPLC Method Parameters (Note: This table illustrates typical parameters; no specific method has been published for this compound.)
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Hexane (B92381)/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV (at low wavelength) or Mass Spectrometer |
| Expected Outcome | Separation of individual stereoisomer peaks with distinct retention times |
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. To perform this analysis on this compound, it would first be necessary to grow a high-quality single crystal of the compound or a salt derivative (e.g., hydrochloride or bromide). scielo.org.zamdpi.com
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. researchgate.net This analysis would unambiguously confirm the compound's constitution, configuration (relative stereochemistry), and conformation in the solid state. nih.gov For a piperidine-containing molecule, the analysis would reveal the conformation of the piperidine ring (e.g., chair, boat) and the orientation of its substituents (axial or equatorial). mdpi.comnih.gov
Table 3: Crystallographic Data That Would Be Determined (Note: This table lists the parameters that would be obtained from an X-ray analysis; no crystal structure has been published for this compound.)
| Parameter | Description |
|---|---|
| Chemical Formula | C12H26N2 (or salt form) |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Bond Lengths & Angles | Precise intramolecular distances and angles |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds.
For this compound, an FT-IR spectrum would clearly show characteristic absorptions for the primary amine (NH2) and secondary amine (NH) groups. researchgate.netresearchgate.net Key expected vibrations include:
N-H stretching: The primary amine would exhibit two bands (symmetric and asymmetric stretches) typically in the 3300-3500 cm⁻¹ region. The secondary amine of the piperidine ring would show a single N-H stretch, often around 3300 cm⁻¹. researchgate.net
C-H stretching: Aliphatic C-H stretches from the methyl, methylene (B1212753), and methine groups would appear just below 3000 cm⁻¹.
N-H bending: The primary amine scissoring vibration is expected around 1590-1650 cm⁻¹.
C-N stretching: These vibrations occur in the fingerprint region, typically between 1000-1250 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the non-polar bonds of the molecule's carbon skeleton. researchgate.netresearchgate.net While detailed spectra for the target compound are unavailable, analysis of related structures like piperidine and 4-methylpiperidine (B120128) provides a basis for expected spectral regions. nih.govnih.gov
Table 4: Principal FT-IR Vibrational Modes Expected (Note: This table is based on characteristic frequencies for functional groups; no experimental spectrum is published for this compound.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric) | Primary Amine (-NH2) | ~3400 |
| N-H Stretch (symmetric) | Primary Amine (-NH2) | ~3330 |
| N-H Stretch | Secondary Amine (>NH) | ~3300 |
| C-H Stretch | Aliphatic (CH, CH2, CH3) | 2850-2960 |
| N-H Bend (Scissoring) | Primary Amine (-NH2) | 1590-1650 |
| C-N Stretch | Aliphatic Amines | 1000-1250 |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and computational chemistry literature, detailed molecular modeling and computational studies specifically focused on the chemical compound this compound are not publicly available. As a result, the construction of a detailed article based on the requested outline focusing on its quantum chemical calculations, molecular docking, and molecular dynamics is not currently feasible.
Computational chemistry and molecular modeling are powerful tools for elucidating the properties and potential applications of chemical compounds. These methods are typically employed to understand a molecule's electronic structure, stability, reactivity, and its interactions with biological targets. The requested outline pertains to standard computational methodologies used in drug discovery and materials science.
For a compound like this compound, a hypothetical computational study would involve:
Quantum Chemical Calculations: Researchers would typically use methods like Density Functional Theory (DFT) to perform geometry optimization, determining the most stable three-dimensional arrangement of the atoms. This would also allow for conformational analysis to identify other low-energy shapes the molecule can adopt. Such calculations would provide insights into the molecule's electronic properties, such as the distribution of charges and the energies of its molecular orbitals, which are crucial for understanding its reactivity.
Molecular Docking Simulations: To explore its potential as a therapeutic agent, scientists would perform molecular docking. This involves computationally placing the molecule into the binding site of a biological target, such as a protein or enzyme. The simulations would predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity. This process is instrumental in identifying key amino acid residues within the target that interact with the compound, guiding further optimization.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be used to observe the dynamic behavior of the compound within the biological target over time. These simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone. MD simulations also reveal the conformational dynamics of both the compound and the protein upon binding.
The absence of such studies for this compound means that any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive computational profile of this specific molecule can be assembled.
Computational Chemistry and Molecular Modeling of 4 Methyl 2 Piperidin 4 Yl Hexan 1 Amine
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Free Energy
Ligand-Protein Interaction Dynamics
The study of ligand-protein interaction dynamics is fundamental to understanding a compound's mechanism of action. This is typically investigated using computational methods like molecular docking and molecular dynamics (MD) simulations.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For a molecule like 4-Methyl-2-(piperidin-4-yl)hexan-1-amine, this involves placing it into the binding site of a receptor and scoring the interaction. The process identifies key amino acid residues that interact with the ligand. nih.gov These interactions are generally categorized as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov For instance, the protonated amine groups in the piperidine (B6355638) ring and the hexan-1-amine chain of the title compound would be prime candidates for forming strong ionic interactions and hydrogen bonds with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp) in a protein's active site. nih.gov
Molecular dynamics simulations build upon docking results to reveal the stability of these interactions over time. nih.gov An MD simulation would show how this compound and its target protein behave in a simulated physiological environment, confirming whether the key interactions identified in docking are maintained. plos.org This provides insight into the dynamic nature of the binding, which is crucial for a ligand's efficacy. nih.gov Computational studies on other piperidine-based compounds have successfully used these methods to elucidate binding modes and identify crucial protein-ligand contacts, such as the ionic interaction between a ligand's basic amine and the Glu172 residue in the Sigma 1 Receptor (S1R). nih.gov
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Functional Group Involved | Likely Interacting Amino Acid Residue |
|---|---|---|
| Ionic Bond | Protonated Piperidine Nitrogen, Protonated Primary Amine | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Primary Amine (donor), Piperidine Nitrogen (acceptor) | Serine, Threonine, Asparagine, Glutamine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For piperidine derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer effects to receptor binding affinities. nih.govnih.gov These models are built on the principle that the structural or physicochemical properties of a molecule determine its activity.
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the biological activity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). mdpi.comnih.gov The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov
Predictive Models for Biological Activity based on Structural Descriptors
Predictive QSAR models rely on structural descriptors, which are numerical representations of a molecule's properties. These descriptors can be categorized into several classes, including topological, geometrical, and electronic descriptors. nih.gov
For piperidine-containing compounds, relevant descriptors identified in various QSAR studies include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the Path/Walk 4-Randic shape index (PW4) and topological charges (GGI9, JGI2). nih.gov
2D Autocorrelation Descriptors: These relate to the distribution of atomic properties like electronegativity (GATS7e) or polarizability (MATS8p) across the molecular structure. nih.gov
Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to describe a molecule's reactivity and electronic characteristics.
A hypothetical QSAR model for a series of analogs of this compound might take the form of the following equation:
pIC₅₀ = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) - (c₃ * Descriptor C)
Here, pIC₅₀ (the negative logarithm of IC₅₀) is the predicted biological activity, c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis, and Descriptors A, B, and C represent specific molecular properties. The positive or negative sign of the coefficient indicates whether an increase in the descriptor's value enhances or diminishes the biological activity.
Table 2: Hypothetical Structural Descriptors and Predicted Activity for a Series of Analogs
| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | clogP | Predicted pIC₅₀ |
|---|---|---|---|---|
| Analog 1 | 198.36 | 38.05 | 2.5 | 6.8 |
| Analog 2 | 212.39 | 38.05 | 3.0 | 7.2 |
| Analog 3 | 226.42 | 38.05 | 3.5 | 7.5 |
Lipophilicity (clogP/logD) Predictions in SAR Context
Lipophilicity is a critical physicochemical property in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov It is commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD).
LogP is the logarithm of the partition coefficient of a compound between octanol (B41247) and water, measured when the compound is in its neutral, non-ionized form. acdlabs.com
LogD is the partition coefficient at a specific pH. For ionizable compounds, logD is the more physiologically relevant descriptor because it accounts for all species (neutral and ionized) present at that pH. acdlabs.com
This compound contains two basic nitrogen atoms, meaning it will be significantly ionized at physiological pH (around 7.4). acdlabs.com Therefore, its lipophilicity is best described by logD, not logP. Relying on logP alone for such a molecule could be misleading; a compound might have a high logP (suggesting it is lipophilic) but a low or negative logD₇.₄ (indicating it is predominantly in its charged, more water-soluble form in the body). acdlabs.comacdlabs.com
In the context of Structure-Activity Relationships (SAR), medicinal chemists systematically modify a lead compound's structure to optimize its properties. Predicting how these structural changes affect lipophilicity is key. For example, adding alkyl groups generally increases logP and logD, while adding polar groups decreases them. By calculating clogP (computed logP) and logD for virtual compounds before synthesis, researchers can prioritize structures that are likely to have a favorable balance of potency and pharmacokinetic properties. nih.gov
Table 3: Predicted Lipophilicity for a Hypothetical Series of Analogs
| Compound Modification | clogP | Predicted logD at pH 7.4 | SAR Interpretation |
|---|---|---|---|
| Base Structure (as title compound) | 2.95 | 0.90 | Baseline lipophilicity |
| Addition of a hydroxyl group | 2.40 | 0.45 | Increased polarity, potentially improved solubility |
| Extension of hexyl to octyl chain | 3.99 | 1.95 | Increased lipophilicity, may improve membrane permeability but could increase metabolic clearance |
Pre Clinical Investigation of Biological Activities and Receptor Interactions of 4 Methyl 2 Piperidin 4 Yl Hexan 1 Amine
Evaluation of Receptor Binding Affinities (In Vitro Assays)
Comprehensive searches of scientific literature and bioactivity databases were conducted to ascertain the receptor binding profile of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine. The following subsections summarize the findings for specific receptor families.
Sigma (σ₁, σ₂) Receptors
There is no specific in vitro binding affinity data available in the public domain for this compound at either the σ₁ or σ₂ receptor subtypes. Research on other N-arylalkylpiperidines has demonstrated that modifications to the piperidine (B6355638) ring, including methyl substitutions, can significantly affect affinity for both sigma-1 and sigma-2 receptors. However, these studies did not evaluate this compound.
Vesicular Acetylcholine (B1216132) Transporter (VAChT)
A review of the available scientific literature did not yield any studies that have investigated the inhibitory or binding activity of this compound on the vesicular acetylcholine transporter (VAChT). While various piperidine-containing compounds have been explored as potential VAChT inhibitors, data for this specific molecule is not present in the current body of scientific literature.
Protein Kinase B (Akt) Inhibition
There is no available scientific literature detailing the in vitro inhibitory activity of this compound against Protein Kinase B (Akt). While various compounds incorporating a piperidine moiety have been designed and synthesized as Akt inhibitors, none of the published studies include data for this compound.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
A thorough search of scientific databases and literature reveals no published in vitro studies on the inhibitory effect of this compound on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Consequently, no IC₅₀ or related inhibition data for this specific compound is available.
Enzymatic Activity Modulation (In Vitro)
Ribonucleotide Reductase (RNR) Binding
No studies were identified that investigated the binding interaction between this compound and Ribonucleotide Reductase (RNR). Therefore, no data on its potential inhibitory or modulatory effects on this enzyme can be presented.
Functional Activity Studies in Isolated Tissues (Ex Vivo Animal Models)
There is no available research detailing the functional activity of this compound in ex vivo animal models.
Opioid Receptor Functional Bioassays (e.g., mouse vas deferens, guinea pig ileum)
No published studies were found that have examined the functional effects of this compound on opioid receptors using isolated tissue preparations such as the mouse vas deferens or guinea pig ileum. As a result, no data on its potential agonist or antagonist activity at mu, delta, or kappa opioid receptors are available.
Structure Activity Relationship Sar Studies of 4 Methyl 2 Piperidin 4 Yl Hexan 1 Amine and Its Analogues
Impact of Piperidine (B6355638) Ring Substituents on Biological Activity
The piperidine ring is a common scaffold in pharmacologically active molecules, and its substitution pattern is a key determinant of biological effect. Modifications to both the ring's nitrogen atom and its carbon framework can dramatically alter a compound's interaction with its biological target.
The substituent attached to the piperidine nitrogen (N-1 position) plays a pivotal role in defining a ligand's affinity for its receptor and its functional activity, often determining whether the compound acts as an agonist or an antagonist. nih.gov
In one study of N-(4-piperidinyl)-2-indolinones as nociceptin (B549756) opioid receptor (NOP) ligands, modifying the N-1 substituent was shown to modulate efficacy. Replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group dramatically improved affinity for the NOP receptor and converted the ligand into an antagonist (Kₑ = 15 nM). nih.gov However, substituting the N-1 position with a cyclooctyl group not only improved binding affinity further but also transformed the compound into a potent agonist with an EC₅₀ of 20 nM. nih.gov This demonstrates that the N-substituent is a critical factor in determining the functional outcome at the NOP receptor. nih.gov
Similarly, research on σ₁ receptor ligands showed that 1-methylpiperidines exhibited particularly high σ₁ receptor affinity and selectivity over the σ₂ subtype. researchgate.net In contrast, analogues with a proton (secondary amine), a tosyl group, or an ethyl group at the nitrogen position displayed significantly lower σ₁ affinity. researchgate.net This suggests that small, lipophilic N-alkyl groups can be crucial for potent and selective binding at certain receptors.
The data below illustrates the profound impact of N-substituents on receptor binding and function in a series of NOP receptor ligands.
| Compound | N-Substituent | NOP Ki (nM) | μ Ki (nM) | κ Ki (nM) | Functional Activity (NOP) |
|---|---|---|---|---|---|
| 1a | Benzyl | 140 | 18 | 11 | - |
| 1b | Cyclooctylmethyl | 1.5 | >1000 | 57 | Antagonist (Ke = 15 nM) |
| 1c | Cyclooctyl | 0.8 | 17 | 24 | Agonist (EC50 = 20 nM) |
The placement and stereochemistry of substituents on the piperidine ring, such as methyl groups, can significantly influence biological activity and selectivity. Introducing a chiral center via substitution can lead to enantiomers with distinct pharmacological profiles. thieme-connect.com
In a series of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of a piperidine ring led to a decrease in potency but a remarkable increase in selectivity over the GABAa receptor. thieme-connect.com This highlights that even small alkyl groups can enforce a specific conformation that favors binding to the intended target while reducing affinity for off-targets.
Further studies on σ₁ receptor ligands utilized methyl substitution on the piperidine ring to probe receptor affinity. A 4-methyl derivative was identified as the most potent σ₁ ligand (Kᵢ = 0.030 nM) with high selectivity (597-fold over the σ₂ receptor). nih.gov Meanwhile, a 3,3-dimethyl derivative was found to be the most selective ligand (680-fold over the σ₂ receptor), albeit with slightly lower potency (Kᵢ = 0.35 nM). nih.gov These findings underscore the importance of both the position and number of methyl groups in optimizing ligand-receptor interactions. The stereochemistry of such substitutions is also critical; for example, in trimeperidine, a reversed ester of meperidine, the analgesic potency is highly dependent on the absolute configuration of the methyl group on the piperidine ring. acs.org
The following table summarizes the binding affinities of various methyl-substituted piperidine derivatives at sigma receptors, demonstrating the impact of methyl group placement.
| Compound | Piperidine Substitution | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|
| 26 | 3,3-dimethyl | 0.35 | 238 | 680 |
| 31 | 4-methyl | 0.030 | 17.9 | 597 |
The point of attachment of the side chain to the piperidine ring is a critical structural feature. Comparing positional isomers, such as those where the main scaffold is connected at the 2-, 3-, or 4-position of the piperidine, often reveals significant differences in biological activity.
SAR studies on N-piperidinyl indole-based nociceptin ligands showed that the position of substitution on the indole (B1671886) moiety, which is linked to the piperidine, affects intrinsic activity and receptor selectivity. nih.gov Specifically, 2-substituted indoles displayed higher NOP binding affinities and acted as full agonists, whereas the corresponding 3-substituted indoles were partial agonists. nih.gov This suggests that the geometry imposed by the substitution position alters the ligand's ability to stabilize the active conformation of the receptor.
In another series of choline (B1196258) transporter inhibitors, moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov Similarly, a study on 4-Azaindole-2-piperidine compounds showed that introducing unsaturation to the piperidine ring led to a ten-fold increase in potency when comparing a 2-piperidine analog with a 4-piperidine analog. dndi.org These examples consistently show that the 4-position often serves as an optimal connection point for side chains, though other positions can still yield active compounds, sometimes with different functional profiles. nih.govnih.gov
Role of the Hexane (B92381) Chain and Terminal Amine Moiety in Ligand Efficacy
The alkyl chain and the terminal amine group constitute the remainder of the 4-Methyl-2-(piperidin-4-yl)hexan-1-amine structure. The length, branching, and nature of this chain, along with modifications to the terminal amine, are crucial for optimizing ligand efficacy.
The length of an alkyl chain connecting two pharmacophoric elements, such as a piperidine ring and a terminal amine, is a key parameter in drug design. It dictates the distance and relative orientation between these groups, affecting how the ligand fits into its binding site.
Thermodynamic studies on protein-ligand interactions have shown that systematically increasing the length of an alkyl chain can have a non-linear effect on binding affinity. nih.gov For a series of tripeptides binding to the Grb2 SH2 domain, affinity increased when extending the chain from one to two carbons (a methylene (B1212753) group added to an alanine (B10760859) derivative), but further chain extension from two to five carbons provided no additional enhancement in potency. nih.gov This suggests an optimal chain length exists, beyond which the additional alkyl groups may not fit into a hydrophobic pocket or may introduce an entropic penalty.
In the context of 4-substituted piperidines, changing the length and flexibility of the side chain at the 4-position was shown to significantly improve binding affinity at both mu (MOR) and delta (DOR) opioid receptors. nih.gov This indicates that the side chain plays a critical role in accessing receptor binding pockets. The presence of branching, such as the methyl group in this compound, can also be influential. Branching can restrict the conformation of the alkyl chain, which may be entropically favorable for binding if the restricted conformation matches the receptor's requirements. It can also introduce specific steric interactions that may either enhance or diminish activity depending on the topology of the binding site.
The terminal amine is a key functional group, often serving as a primary interaction point with the receptor, typically through hydrogen bonding or ionic interactions. Modifying this group, for instance through alkylation, can fine-tune a compound's biological and pharmacokinetic properties.
In a study aimed at developing CXCR4 antagonists, replacing a butyl amine side chain with N-alkyl piperazine (B1678402) groups led to compounds with improved drug-like properties. nih.gov Further N-alkylation of the terminal piperazine nitrogen with a methyl group resulted in a 10-fold loss in CXCR4 potency, while an ethyl substitution maintained potency and greatly improved other properties like metabolic stability. nih.gov This demonstrates that the size and nature of the alkyl group on a terminal amine are critical.
Another study on the anaplastic lymphoma kinase (ALK) inhibitor ceritinib (B560025) found that replacing the terminal piperidine ring with various aliphatic amines could confer activity against drug-resistant mutants. nih.gov One analogue with a modified terminal amine showed encouraging activity against the highly resistant G1202R mutant and also possessed a superior pharmacokinetic profile compared to the parent drug. nih.gov The basicity of the terminal amine is also a key factor; in some molecular scaffolds, the absence of a basic amine is a requirement for activity, while in others, a protonated amine is essential for forming a salt bridge with acidic residues in the receptor binding site. wikipedia.org
Pharmacophore Development and Optimization
Pharmacophore modeling is a crucial component in contemporary drug discovery, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For analogues of this compound, which are often investigated for their interaction with various receptors and transporters, the development of a robust pharmacophore model is key to optimizing potency and selectivity.
The development process for piperidine-containing compounds typically begins with a set of known active molecules. These compounds are analyzed to identify common chemical features that are critical for biological activity. Key pharmacophoric features for piperidine analogues frequently include a positive ionizable (PI) feature, typically associated with the basic nitrogen atom within the piperidine ring. nih.gov This feature is often crucial for forming salt bridges or key hydrogen bond interactions within the target's binding site. nih.gov
In addition to the cationic center, hydrophobic and aromatic features are commonly identified as important. For instance, in studies of various piperidine derivatives, hydrophobic groups and aromatic rings are often included in pharmacophore models to account for van der Waals and pi-pi stacking interactions with nonpolar residues in the binding pocket. nih.gov The relative spatial arrangement and distances between these features are meticulously defined to create a 3D query for virtual screening of compound libraries to identify novel, structurally diverse, yet functionally similar molecules.
Optimization of these pharmacophores involves an iterative process. Initial models are used to predict the activity of new analogue designs. The biological data from these new compounds are then used to refine the model, improving its predictive power. For example, if a modification to a substituent on the piperidine ring leads to a significant change in activity, the pharmacophore model can be adjusted to incorporate new steric constraints or electronic features that account for this observation. escholarship.org This iterative refinement helps in guiding the synthesis of more potent and selective compounds.
Table 1: Key Pharmacophoric Features for Piperidine Analogues
| Feature | Description | Common Structural Correlate | Putative Interaction |
|---|---|---|---|
| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Protonated piperidine nitrogen | Ionic bonding, Hydrogen bonding |
| Hydrophobic (H) | A nonpolar region of the molecule. | Alkyl chains, cycloalkyl groups | Van der Waals interactions |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenyl or other aryl substituents | Pi-pi stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen bond. | Carbonyl oxygen, ether oxygen, nitrogen atoms | Hydrogen bonding |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Amine or hydroxyl groups | Hydrogen bonding |
Correlation between Structural Features and In Vitro Metabolic Stability (pre-clinical)
The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical development, as it significantly influences its pharmacokinetic profile, including half-life and oral bioavailability. For analogues of this compound, structure-activity relationship (SAR) studies focusing on in vitro metabolic stability are essential for identifying and mitigating metabolic liabilities. The piperidine moiety and its substituents are often primary sites for metabolic transformations.
One of the most common metabolic pathways for compounds containing a 4-aminopiperidine (B84694) structure is N-dealkylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4. nih.govacs.org The rate of this reaction can be influenced by the nature of the substituent on the piperidine nitrogen. Bulky substituents may sterically hinder the enzyme's access to the nitrogen and the adjacent α-carbons, thereby slowing down the rate of metabolism.
Modifications to the piperidine ring itself can also have a profound impact on metabolic stability. For example, the introduction of a methyl group at the 4-position of the piperidine ring has been shown in some series of compounds to lead to a significant reduction or complete loss of activity, suggesting that steric hindrance in this region can be detrimental to target binding. escholarship.org Conversely, strategic fluorination of the piperidine ring can sometimes improve metabolic stability by blocking potential sites of oxidation, although this can also negatively impact potency. nih.gov
Another effective strategy to enhance metabolic stability in aromatic-containing piperidine analogues is the replacement of a metabolically labile phenyl ring with a more stable heterocyclic ring, such as pyridine. nih.gov The introduction of nitrogen atoms into an aromatic system can decrease its lipophilicity and increase its resistance to oxidative metabolism by P450 enzymes. nih.gov Studies have shown that this "scaffold-hopping" approach can significantly improve metabolic profiles without compromising biological activity. nih.gov
The stability of piperidine-containing compounds is often assessed using in vitro assays with liver microsomes from different species (e.g., rat, human), which contain a high concentration of drug-metabolizing enzymes. nih.govresearchgate.net The results, typically reported as half-life (t½) or intrinsic clearance (CLint), guide further structural modifications. For instance, if a particular region of the molecule is identified as a "metabolic soft spot," medicinal chemists can introduce modifications, such as replacing a hydrogen atom with a deuterium (B1214612) or a fluorine atom, to block that specific metabolic pathway. nih.gov
Table 2: Influence of Structural Modifications on In Vitro Metabolic Stability of Piperidine Analogues
| Structural Modification | Rationale | Observed Effect on Metabolic Stability | Example from Analogue Studies |
|---|---|---|---|
| Replacement of Phenyl with Pyridyl Ring | Decrease lipophilicity and block oxidative metabolism. | Generally increased metabolic stability. nih.gov | A pyridyl group is more resistant to P450-mediated oxidation compared to a phenyl group. nih.gov |
| Introduction of Halogens (e.g., Fluorine) | Block sites of metabolism through steric/electronic effects. | Can increase metabolic half-life, but may also reduce potency. nih.gov | Fluorination at certain positions on the piperidine or adjacent rings can prevent hydroxylation. nih.gov |
| Deuterium Substitution | Kinetic isotope effect slows the rate of C-H bond cleavage. | Increased metabolic stability at the site of deuteration. nih.gov | Perdeuteration of a phenyl ring attached to the piperidine moiety showed improved stability. nih.gov |
| Introduction of Bulky Groups | Steric hindrance to prevent enzyme access to metabolic sites. | Can improve stability but may negatively impact target affinity. | Rigidifying a piperidine linker with bulky groups can impede deleterious oxidation. researchgate.net |
| Bioisosteric Replacement of Piperidine | Alter physicochemical properties like lipophilicity and pKa. | Variable; can improve or decrease stability depending on the bioisostere. researchgate.netenamine.net | Replacement of piperidine with azaspiro[3.3]heptane analogues showed altered metabolic profiles. researchgate.net |
Preclinical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, no specific preclinical metabolism or pharmacokinetic data was found for the chemical compound “this compound.”
The requested article, which was to be structured around detailed in vitro and animal studies, cannot be generated as there is no publicly available research detailing the metabolic stability, metabolic hotspots, passive permeability, or pharmacokinetic profile of this specific molecule.
General methodologies for assessing the parameters outlined in the query are well-established in preclinical drug discovery. These include:
In Vitro Metabolic Stability Assessment: Typically evaluated using liver microsomes from various species (e.g., human, rat, mouse) to determine the rate of compound depletion over time, providing an estimate of intrinsic clearance.
Identification of Metabolic Hotspots: Involves incubating the compound with metabolically active systems, such as liver S9 fractions or hepatocytes, followed by analysis (commonly with liquid chromatography-mass spectrometry) to identify the chemical structure of metabolites, thus revealing the sites on the molecule most susceptible to metabolic enzymes.
Passive Permeability Assessment: Often conducted using the Parallel Artificial Membrane Permeability Assay (PAMPA), which models the passive diffusion of a compound across a lipid membrane, serving as a surrogate for absorption across the gastrointestinal tract.
Investigational Studies in Animal Models: Rodent models are frequently used to understand the in vivo absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies provide critical data on bioavailability, tissue distribution, the nature of metabolites formed in a living organism, and the primary routes of elimination from the body.
While these techniques are standard practice, the results are specific to the chemical structure being tested. Searches for data pertaining to “this compound” across multiple scientific search engines and repositories did not yield any publications or datasets containing this specific information. Therefore, the detailed article as requested in the outline cannot be constructed at this time.
Future Research Directions for 4 Methyl 2 Piperidin 4 Yl Hexan 1 Amine
Design and Synthesis of Next-Generation Analogues with Tuned Biological Profiles
A primary avenue for future research will be the design and synthesis of novel analogues of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine to explore and optimize its biological activities. This process would involve systematic modifications of the parent molecule to understand how different structural features influence its pharmacological properties.
Key synthetic strategies could include:
Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety could involve the introduction of various substituents to probe for new interactions with biological targets. Synthetic approaches for creating diverse piperidine-based structures are well-established and could be adapted for this purpose.
Alterations to the Hexanamine Side Chain: The length and branching of the alkyl chain could be varied to fine-tune the lipophilicity and conformational flexibility of the molecule. For example, analogues with different alkyl chain lengths or the introduction of functional groups could be synthesized to explore their impact on biological activity.
Stereochemical Exploration: The existing stereocenters in this compound suggest that the synthesis and biological evaluation of all possible stereoisomers would be crucial. Chiral resolution techniques, such as the formation of diastereomeric salts with chiral acids, could be employed to separate and characterize each enantiomer and diastereomer.
The following table outlines potential synthetic modifications and the expected impact on the compound's profile:
| Modification Site | Potential Modifications | Rationale/Expected Impact |
| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Modulate basicity, introduce new binding motifs, and alter pharmacokinetic properties. |
| Piperidine Ring | Introduction of substituents (e.g., hydroxyl, fluoro) | Enhance binding affinity and selectivity, improve metabolic stability. |
| Hexanamine Side Chain | Varying chain length, introducing unsaturation | Optimize lipophilicity, alter conformational preferences. |
| Amine Terminus | N-alkylation, formation of amides or sulfonamides | Modulate hydrogen bonding capacity and bioavailability. |
These synthetic efforts would aim to generate a library of compounds with diverse physicochemical properties, which could then be screened to identify candidates with improved potency, selectivity, and pharmacokinetic profiles.
Advanced Mechanistic Investigations at the Molecular Level
Understanding how this compound and its analogues interact with their biological targets at a molecular level is critical for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.
Computational Modeling: In the absence of a known biological target, computational approaches such as reverse docking could be used to screen the compound against a panel of known protein structures to identify potential binding partners. Once a target is identified, molecular dynamics simulations could be used to predict the binding mode and stability of the compound-protein complex.
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.
Structural Biology: X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, revealing key molecular interactions and guiding the design of more potent and selective analogues.
Exploration of Novel Pre-clinical Biological Targets
Given the prevalence of the piperidine scaffold in centrally active agents, a key research direction would be to investigate the potential of this compound and its analogues for novel biological targets within the central nervous system (CNS).
Potential target classes to explore include:
Ion Channels: The structural motifs of the compound suggest potential interactions with various ion channels, which are critical for neuronal signaling.
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing molecules are known to target GPCRs, and screening against a panel of these receptors could uncover novel activities.
Transporters: The compound's structure bears some resemblance to substrates of monoamine transporters, suggesting a potential role in modulating neurotransmitter levels.
Enzymes: Inhibition of enzymes involved in neurological pathways could be another potential mechanism of action. For instance, compounds with similar structural features have been investigated as inhibitors of enzymes like monoamine oxidase. mdpi.com
A systematic screening campaign against a broad range of biological targets would be the first step in identifying the primary pharmacological activity of this compound class.
Development of Isotope-Labeled Probes for Research Imaging (e.g., PET ligands for receptor mapping)
The development of isotopically labeled versions of this compound or its optimized analogues could provide invaluable tools for preclinical and potentially clinical research. Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive quantification of biological targets in vivo.
The process for developing a PET ligand would involve:
Selection of a Suitable Analogue: An analogue with high affinity and selectivity for a specific biological target would be chosen.
Radiolabeling Synthesis: A synthetic route would need to be developed to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. nih.gov This often involves the synthesis of a suitable precursor for the final radiolabeling step.
Preclinical Evaluation: The resulting radioligand would be evaluated in animal models to assess its ability to cross the blood-brain barrier (if targeting the CNS), bind to its target with high specificity, and exhibit favorable pharmacokinetic properties for imaging.
A successful PET ligand based on this scaffold would enable researchers to study the distribution and density of the target receptor or enzyme in the living brain, providing insights into its role in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
